molecular formula C15H26BNO2 B2472725 (2-((Dibutylamino)methyl)phenyl)boronic acid CAS No. 1312921-42-8

(2-((Dibutylamino)methyl)phenyl)boronic acid

Cat. No.: B2472725
CAS No.: 1312921-42-8
M. Wt: 263.19
InChI Key: UYGOKYDZHFQKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((Dibutylamino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dibutylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dibutylamino)methyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with dibutylamine and formaldehyde. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium. The process may involve heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors to improve efficiency and yield. The purification of the product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-((Dibutylamino)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

(2-((Dibutylamino)methyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-((Dibutylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dibutylamino methyl group, making it less versatile in certain reactions.

    (2-(Aminomethyl)phenyl)boronic acid: Similar structure but with an amino group instead of a dibutylamino group, affecting its reactivity and applications.

    (2-(Dimethylamino)methyl)phenylboronic acid: Contains a dimethylamino group, which may influence its solubility and reactivity compared to the dibutylamino derivative.

Uniqueness

(2-((Dibutylamino)methyl)phenyl)boronic acid is unique due to the presence of the dibutylamino methyl group, which can enhance its solubility and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[2-[(dibutylamino)methyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO2/c1-3-5-11-17(12-6-4-2)13-14-9-7-8-10-15(14)16(18)19/h7-10,18-19H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGOKYDZHFQKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(CCCC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.